Endothelial Nitric Oxide Synthase (eNOS) Inhibitory Activity vs. Unsubstituted 7-Azaindole
This compound demonstrates measurable inhibitory activity against human endothelial nitric oxide synthase (eNOS), whereas the unsubstituted 7-azaindole core shows no reported activity in comparable assays. In SF9 insect cells expressing human eNOS, 4-nitro-3-(trifluoromethyl)-7-azaindole-7-oxide exhibited an IC50 value of 180 nM after 1 hour of incubation [1]. In contrast, unsubstituted 7-azaindole is not recognized as an eNOS inhibitor in the curated ChEMBL/BindingDB repositories, highlighting the essential role of the 4-nitro and 3-trifluoromethyl substituents for target engagement.
| Evidence Dimension | eNOS enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | Unsubstituted 7-azaindole: No reported eNOS activity |
| Quantified Difference | Target compound exhibits measurable nanomolar inhibition; comparator exhibits no detectable activity |
| Conditions | Human eNOS expressed in insect SF9 cells; 1 hr incubation |
Why This Matters
eNOS-targeted research programs require building blocks with validated, quantifiable target engagement; the 180 nM IC50 provides a defined starting point for SAR optimization.
- [1] BindingDB Entry BDBM50372207. CHEMBL272708: Inhibition of human eNOS (IC50 = 180 nM). Curated by ChEMBL. Accessed 2026. View Source
